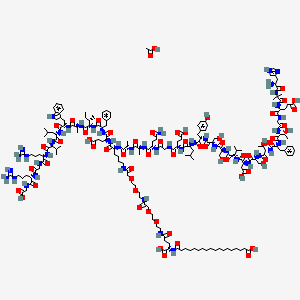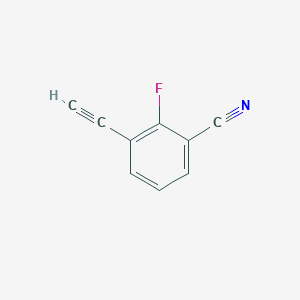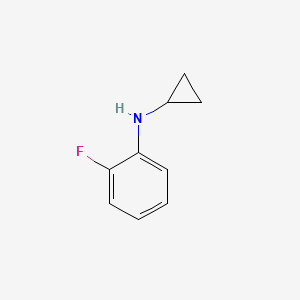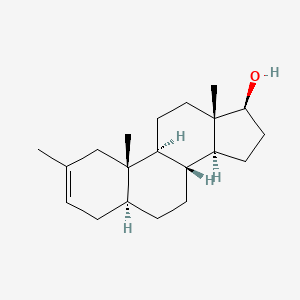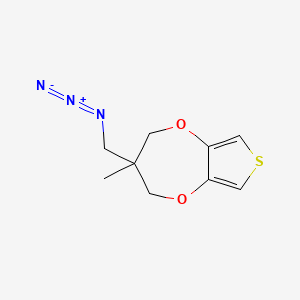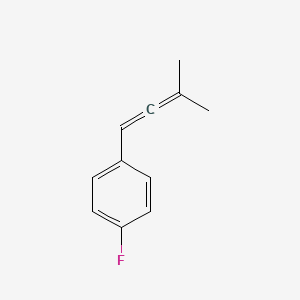
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a 3-methylbuta-1,2-dien-1-yl group
Preparation Methods
The synthesis of 1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene typically involves the reaction of fluorobenzene with a suitable alkyne or allene precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where fluorobenzene reacts with an alkyne in the presence of a palladium catalyst and a base . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro group activates the benzene ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydrofluorobenzenes.
Addition Reactions: The allene moiety can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or halogenated derivatives.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism by which 1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and specificity to these targets, while the allene moiety can participate in various chemical transformations. Pathways involved may include electrophilic aromatic substitution and addition reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: Lacks the allene moiety and has different reactivity and applications.
1-Fluoro-4-(3-methylbuta-1,3-dien-1-yl)benzene: Similar structure but with a different position of the double bonds, leading to variations in chemical behavior and applications.
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)-2-methylbenzene: Contains an additional methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
221312-23-8 |
|---|---|
Molecular Formula |
C11H11F |
Molecular Weight |
162.20 g/mol |
InChI |
InChI=1S/C11H11F/c1-9(2)3-4-10-5-7-11(12)8-6-10/h4-8H,1-2H3 |
InChI Key |
DCGOBRONIOMJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


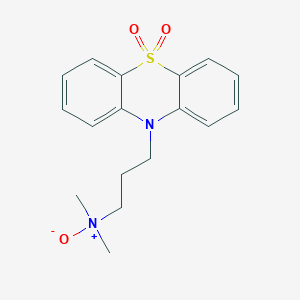


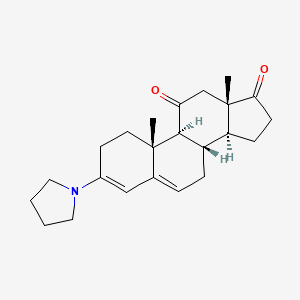

![5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)
